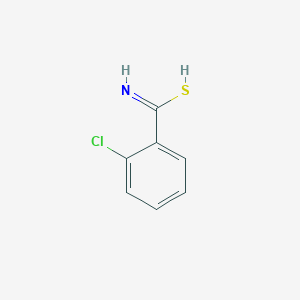

2-chlorobenzenecarboximidothioic acid

Beschreibung

2-Chlorobenzenecarboximidothioic acid is a benzoid compound featuring a chlorinated aromatic ring with a carboximidothioic acid functional group (-C(=S)-NH-OH) at the ortho position. This structure confers unique electronic and steric properties due to the electron-withdrawing chloro substituent and the thioic acid moiety.

Eigenschaften

IUPAC Name |

2-chlorobenzenecarboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQYOORLPNYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=N)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorobenzenecarboximidothioic acid typically involves the reaction of 2-chlorobenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently undergoes hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: Reduction of this compound can lead to the formation of amines and other reduced sulfur-containing compounds.

Substitution: The chlorinated benzene ring allows for various substitution reactions, including nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfonic acids and sulfoxides.

Reduction: Amines and thiols.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzenecarboximidothioic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chlorobenzenecarboximidothioic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

The compound’s closest analogs include:

- 2-Aminobenzamides: Feature a carboxamide (-CONH₂) group instead of carboximidothioic acid. The amino substituent at the ortho position introduces electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound. This difference significantly alters acidity and hydrogen-bonding capacity .

- 2-Carbamimidoylbenzoic Acid : Contains a carboximidoyl (-C(=NH)-OH) group and lacks the sulfur atom. The replacement of sulfur with oxygen increases polarity and stability, as thioic acids are generally more prone to oxidation .

- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : Includes an ethoxy-oxoacetamido side chain, which introduces steric bulk and alters solubility in organic solvents compared to the simpler chloro-thioic acid structure .

Table 1: Key Structural and Electronic Differences

Physicochemical Properties

- Acidity: The chloro group in this compound enhances acidity (pKa ~3–4 estimated) compared to 2-aminobenzamides (pKa ~8–9) due to its electron-withdrawing nature. Thioic acids are generally more acidic than their oxy counterparts (e.g., 2-carbamimidoylbenzoic acid, pKa ~4–5) due to sulfur’s polarizability .

- Solubility : The thioic acid group reduces water solubility relative to carboxylic acids but improves lipid solubility, making it more suitable for organic-phase reactions. Ethoxy-substituted analogs (e.g., ) exhibit even lower aqueous solubility due to hydrophobic side chains .

- Stability : Thioic acids are less thermally stable than amides or carboxylic acids, with a tendency to decompose under prolonged heating or oxidative conditions .

Table 2: Comparative Reactivity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.